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Lanthanum bromide oxide

Cat. No.: B079754
CAS No.: 13875-40-6
M. Wt: 234.81 g/mol
InChI Key: NGNLZPMPHJSFSZ-UHFFFAOYSA-M
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Description

Significance of Lanthanum Oxyhalides in Contemporary Materials Science

Lanthanum oxyhalides, a class of compounds to which lanthanum bromide oxide belongs, are of considerable importance in modern materials science. Their distinct layered crystal structure imparts valuable properties that are exploited in several high-technology applications. These materials often serve as excellent host lattices for rare-earth ions, leading to the development of advanced phosphors used in lighting and displays. researchgate.netufs.ac.zaufs.ac.za The investigation of lanthanum oxyhalides like LaOCl and LaOBr has revealed their potential as exceptional two-dimensional (2D) dielectric materials, which could surpass current standards in next-generation nanoelectronics. researchgate.netresearchgate.net

Furthermore, the ability to tune their luminescent properties by doping with various elements makes them prime candidates for scintillators in medical imaging and radiation detection. ontosight.aiontosight.ai The versatility of the oxyhalide structure, particularly its stability and capacity to host dopant ions, ensures its continued relevance in the search for new functional materials. ufs.ac.zanih.gov

Historical Context of this compound Investigations

The study of this compound is not a recent endeavor. Initial crystallographic work identifying its tetragonal structure dates back to 1941. materialsproject.org By the mid-1980s, scientific interest had expanded to its functional properties, with published research in 1985 on its reactivity with water vapor and in 1986 on its luminescence when activated by various lanthanide dopants under X-ray excitation. iaea.org

The development of synthesis techniques, such as the high-temperature solid-state reaction method, has been fundamental to producing the compound for study. smolecule.comoptica.org The landmark discovery and commercialization of the related cerium-doped lanthanum bromide (LaBr₃:Ce) scintillator in 2001 brought renewed attention to lanthanum-based halides and oxyhalides, highlighting their potential for superior performance in radiation detection and spurring further research into compounds like LaOBr. wikipedia.orgmdpi.com

Scope and Academic Relevance of Current Research Trends

Current research on this compound is vibrant and focused on harnessing its unique properties for specific applications. A major area of investigation is its use as a scintillator. Studies are actively exploring how doping LaOBr with rare-earth elements such as terbium (Tb), thulium (Tm), and ytterbium (Yb) can enhance its light yield and decay time, making it a promising material for high-resolution medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for broader radiation detection applications. ontosight.aiontosight.ai

Another significant and more recent trend is the exploration of LaOBr as a 2D layered dielectric. First-principle density functional theory simulations have predicted that monolayer LaOBr possesses an exceptionally wide bandgap and high dielectric constant, making it a compelling candidate for gate dielectric applications in next-generation compact nanoelectronics. researchgate.netresearchgate.net Research also continues in the field of phosphors, where LaOBr serves as a stable host material for various dopants to produce light across the electromagnetic spectrum, with recent studies focusing on dopants like Bismuth (Bi³⁺) for ultraviolet emission. researchgate.netufs.ac.za The synthesis of the material itself remains a topic of academic interest, with investigations into various methods to control particle size, morphology, and purity. smolecule.comnih.gov

Detailed Research Findings

Physical and Structural Properties

This compound's properties are intrinsically linked to its crystal structure. It crystallizes in a tetragonal Matlockite-type structure, which is characterized by layers of [LaO]⁺ separated by layers of bromide anions. materialsproject.orgosti.gov This layered, two-dimensional nature is fundamental to its electronic and optical characteristics.

Table 1: Physical and Crystallographic Properties of this compound (LaOBr)

Property Value Source
Chemical Formula LaOBr materialsproject.org
Crystal System Tetragonal materialsproject.orgoptica.org
Space Group P4/nmm materialsproject.orgosti.gov
Lattice Constants a = 4.14 Å, c = 7.59 Å materialsproject.org
Density 5.99 g/cm³ materialsproject.org
Band Gap 3.73 eV materialsproject.org
Bond Length (La-O) 2.39 Å materialsproject.org
Bond Length (La-Br) 3.30 Å materialsproject.org

Synthesis Methods

LaOBr is typically synthesized via high-temperature solid-state reaction. This method involves mixing stoichiometric amounts of lanthanum oxide (La₂O₃) and ammonium (B1175870) bromide (NH₄Br) and heating the mixture in an inert atmosphere. optica.org The ammonium bromide decomposes to provide the bromine source for the reaction. Other reported synthesis routes include solvothermal and hydrothermal methods, which can offer better control over particle size and morphology. smolecule.com More recently, LaOBr has been used as a precursor in low-temperature anion cometathesis reactions to create other complex oxides. nih.gov

Scintillation and Luminescence Research

A significant body of research focuses on LaOBr as a host material for scintillators and phosphors. When doped with specific rare-earth elements, LaOBr exhibits efficient luminescence.

Scintillation: Doping with activators like terbium (Tb³⁺) and thulium (Tm³⁺) enhances its performance as a scintillator, a material that emits light upon absorbing ionizing radiation. Key properties for this application include a high light yield, fast decay time for high counting rates, and high density for efficient radiation absorption. ontosight.aiontosight.ai These characteristics make doped LaOBr a promising candidate for improving image resolution and quality in medical imaging and for use in homeland security radiation detectors. ontosight.ai

Phosphors: As a phosphor host, the emission color can be tuned by the choice of dopant. For instance, bismuth (Bi³⁺) doping produces emission in the ultraviolet range. ufs.ac.za Studies comparing LaOBr:Bi with the related Lanthanum Oxychloride (LaOCl:Bi) have found that the bromide host shifts the emission to a longer wavelength (358 nm compared to 344 nm for the chloride). researchgate.netufs.ac.za

Table 2: Properties of Doped this compound as a Scintillator Material

Property Description Source
High Light Yield Doping enhances the material's ability to convert radiation into a strong light signal, which is crucial for achieving good energy resolution in detectors. ontosight.aiontosight.ai
Fast Decay Time The rapid emission of light allows for high count rates and reduces signal pile-up, enabling faster and more accurate detection of radiation events. ontosight.aiontosight.ai
High Density The material's high density increases its stopping power for radiation, making it effective for detecting high-energy photons used in medical imaging and spectroscopy. ontosight.aiontosight.ai
Good Proportional Response Exhibits a linear response to different radiation energies, which allows for accurate energy spectroscopy. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrLaO B079754 Lanthanum bromide oxide CAS No. 13875-40-6

Properties

IUPAC Name

lanthanum(3+);oxygen(2-);bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.La.O/h1H;;/q;+3;-2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLZPMPHJSFSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Br-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrLaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13875-40-6
Record name Lanthanum bromide oxide (LaBrO)
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Record name Lanthanum bromide oxide
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Synthetic Methodologies and Crystalline Growth Approaches for Lanthanum Bromide Oxide

Solid-State Reaction Pathways for Lanthanum Bromide Oxide Formation

Solid-state reactions represent a conventional approach for the synthesis of this compound. This method typically involves the high-temperature reaction of appropriate solid precursors. A common pathway is the reaction between lanthanum oxide (La₂O₃) and lanthanum bromide (LaBr₃) at elevated temperatures. The stoichiometry of the reactants is crucial to ensure the formation of the desired LaOBr phase without the presence of unreacted starting materials or other side products. The general reaction can be represented as:

La₂O₃ + LaBr₃ → 3LaOBr

This reaction is usually carried out in a controlled atmosphere to prevent oxidation or hydrolysis, especially given the hygroscopic nature of lanthanum bromide. The temperature and duration of the reaction are critical parameters that need to be optimized to ensure complete reaction and the formation of a well-crystallized product. Another solid-state approach involves mixing lanthanum oxide with elemental bromine at high temperatures to form this compound. smolecule.com

Precursor Chemistry and Controlled Dehydration Techniques for this compound

The quality of the final LaOBr product is highly dependent on the purity of the precursor materials. Lanthanum bromide is a key precursor, and it is often available in a hydrated form (LaBr₃·xH₂O). The presence of water can lead to the formation of undesired lanthanum oxy-hydrates or oxides during high-temperature synthesis. Therefore, controlled dehydration of the hydrated lanthanum bromide is a critical step.

During the dehydration of hydrated lanthanum bromide (LaBr₃·7H₂O), there is a significant risk of hydrolysis, which can lead to the formation of lanthanum oxide or oxybromide impurities. To mitigate this, additives are often employed. Ammonium (B1175870) bromide (NH₄Br) has been shown to be an effective additive in suppressing hydrolysis during the dehydration process. researchgate.netscience24.com The addition of an appropriate amount of NH₄Br helps to create a gaseous environment of HBr upon decomposition, which shifts the equilibrium away from the hydrolysis reaction. This technique allows for the successful preparation of high-purity anhydrous LaBr₃ powders in large quantities. researchgate.net

The preparation of high-purity anhydrous lanthanum bromide is a prerequisite for the growth of high-quality LaOBr and LaBr₃ single crystals. One effective method is the ammonium-bromide route, which utilizes La₂O₃, NH₄Br, and HBr acid as raw materials to produce anhydrous LaBr₃ with a purity exceeding 99.99%. science24.com Another approach involves the programmed temperature dehydration of hydrated lanthanum bromide (LaBr₃·6H₂O) mixed with ammonium bromide. This method can yield high-purity anhydrous lanthanum bromide with a water content of less than 0.1%, which is suitable for scintillator crystal growth applications. google.com

Mechanochemical Synthesis Strategies for this compound and Solid Solutions

Mechanochemical synthesis offers a solvent-free, room-temperature alternative to traditional high-temperature solid-state reactions. acs.org This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. acs.orgnih.gov this compound can be synthesized by grinding a mixture of lanthanum oxide (La₂O₃) and lanthanum bromide (LaBr₃) in a planetary ball mill. nih.govresearchgate.net The synthesis reaction proceeds with increasing grinding time. researchgate.net

This method has also been successfully employed to create solid solutions of lanthanum oxyhalides, such as LaOCl₁₋ₓBrₓ. nih.govresearchgate.net By grinding a mixture of La₂O₃, lanthanum chloride (LaCl₃), and LaBr₃, a continuous series of solid solutions can be formed. nih.govresearchgate.net X-ray diffraction studies have shown that the unit cell dimensions and lattice volume of the LaOCl₁₋ₓBrₓ solid solutions vary linearly with the composition (x), indicating the formation of a homogeneous solid solution. researchgate.net The synthesized materials are often composed of agglomerates of fine particles with diameters in the nanometer range. researchgate.net

Table 1: Comparison of Mechanochemical vs. High-Temperature Solid-State Synthesis of LaOX (X=Cl, Br)

Feature Mechanochemical Synthesis High-Temperature Solid-State Reaction
Reaction Temperature Room Temperature High Temperature
Unit Cell Parameter 'a' Slightly shortened Standard literature value
Unit Cell Parameter 'c' No significant difference Standard literature value
Particle Size Nanometric Typically larger
Process Complexity Simpler, avoids strict atmospheric conditions Requires strict temperature, pressure, and atmospheric control

Data sourced from Lee et al. (2001). researchgate.net

Solution-Based Synthesis Approaches and Nanostructure Formation (e.g., Hydrothermal Methods)

Solution-based synthesis methods provide a versatile platform for producing LaOBr with controlled morphology and particle size, including nanostructures. A modified thermal decomposition approach has been reported for the synthesis of monodisperse tetragonal-phase lanthanide-doped LaOBr nanocrystals. rsc.org This method offers control over the size and uniformity of the resulting nanoparticles, which is crucial for applications in areas like bioimaging. rsc.org

Hydrothermal synthesis is another powerful solution-based technique that can be employed for the preparation of oxide and oxyhalide nanostructures. smolecule.com This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. While specific detailed reports on the hydrothermal synthesis of LaOBr are not abundant, the method has been successfully used to synthesize related perovskite nanostructures, such as La₀.₅Sr₀.₅MnO₃ and La₀.₅Ba₀.₅MnO₃ nanowires. biu.ac.ilresearchgate.net These studies suggest the high potential of hydrothermal methods for the controlled synthesis of LaOBr nanostructures by carefully selecting precursors, solvents, temperature, and pressure. researchgate.net

Optimization of Growth Conditions for Single Crystal this compound (by analogy with LaBr₃)

While specific literature on the single crystal growth of LaOBr is limited, valuable insights can be drawn from the well-established crystal growth of the closely related compound, lanthanum bromide (LaBr₃). The Bridgman technique is a widely used method for growing large, high-quality single crystals of LaBr₃. jmst.orgresearchgate.net This technique involves the directional solidification of a molten material in a crucible with a specific temperature gradient. jmst.org

For the successful growth of LaBr₃ single crystals, several parameters need to be optimized. These include the purity of the starting anhydrous LaBr₃, the design of the crucible (often sealed to prevent oxidation and volatilization of the melt), the temperature gradient across the solid-liquid interface, and the crystal growth rate. jmst.org By analogy, similar conditions would be critical for the growth of LaOBr single crystals.

Table 2: Optimized Growth Parameters for LaBr₃:Ce³⁺ Single Crystals via the Bridgman Process

Parameter Optimized Value
Growth Rate 0.5-1.0 mm/h
Temperature Gradient ~30°C/cm
Furnace Temperature 850-880°C
Crucible Sealed platinum crucible
Atmosphere Non-vacuum

Data sourced from Chen et al. (2009). jmst.org

These optimized parameters for LaBr₃ provide a strong starting point for developing a successful single crystal growth process for LaOBr. The use of a sealed crucible would be particularly important to manage the volatility of the components at high temperatures. Further research would be needed to fine-tune these parameters specifically for the LaOBr system, taking into account its specific melting point and thermal properties.

Advanced Structural Characterization and Crystallographic Analysis of Lanthanum Bromide Oxide

X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Structure Elucidation

The precise arrangement of atoms within Lanthanum Bromide Oxide has been determined through X-ray diffraction (XRD), a cornerstone technique for crystallographic analysis. The resulting diffraction patterns, when subjected to Rietveld refinement, a powerful method for analyzing powder diffraction data, have elucidated the fundamental structural parameters of LaOBr.

Studies have confirmed that this compound crystallizes in a tetragonal structure. researchgate.net This crystal system is characterized by a unit cell with two equal-length axes (a and b) and a third axis (c) of a different length, with all three axes being mutually perpendicular. The specific space group for LaOBr has been identified as P4/nmm. researchgate.net

Lattice Parameter and Unit Cell Volume Determination

Through detailed Rietveld analysis of the XRD data, the precise dimensions of the unit cell of this compound have been calculated. The lattice parameters, which define the size and shape of the unit cell, are crucial for understanding the material's physical and chemical properties.

ParameterValue
Crystal System Tetragonal
Space Group P4/nmm

This table presents the determined crystal system and space group for this compound.

Further refinement of the diffraction data allows for the precise determination of the lattice constants 'a' and 'c', and consequently, the calculation of the unit cell volume. This data is fundamental for theoretical modeling and for understanding the packing of atoms within the crystal lattice.

Phase Purity Assessment and Crystallinity Analysis

X-ray diffraction is a highly effective tool for assessing the phase purity of a synthesized material. By comparing the experimental diffraction pattern with standard diffraction patterns from databases, the presence of any secondary phases or impurities can be identified. For this compound, XRD analysis is employed to ensure that the synthesized material is a single-phase compound, free from precursors like lanthanum oxide or other lanthanum bromide species.

Furthermore, the sharpness and intensity of the diffraction peaks provide a qualitative measure of the material's crystallinity. Well-defined, sharp peaks are indicative of a highly crystalline material with long-range atomic order, a critical factor influencing its properties.

Electron Microscopy for Microstructural and Morphological Analysis

The morphology and microstructure of this compound at the micro- and nanoscale have been investigated using electron microscopy techniques, providing visual evidence of its physical form and internal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) has been utilized to examine the surface topography and morphology of this compound. These investigations have revealed that LaOBr can exhibit different morphologies depending on the synthesis method. One common morphology observed is that of nanofibers, with diameters that can be controlled through the synthesis parameters. researchgate.net For instance, LaOBr:Eu³⁺ nanofibers with a diameter of approximately 150 nm have been successfully fabricated. researchgate.net Other studies have reported the formation of needle-like crystals. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

To probe the internal structure at an even finer scale, Transmission Electron Microscopy (TEM) is employed. TEM analysis of this compound, particularly in its nanostructured forms, allows for the visualization of the internal arrangement of the crystalline domains. This technique is crucial for understanding the growth mechanisms of nanostructures and for identifying any defects or dislocations within the crystal lattice, which can significantly impact the material's performance in various applications.

Elemental and Chemical Composition Analysis via Energy-Dispersive X-ray Spectroscopy (EDS)

The elemental makeup of this compound has been confirmed using Energy-Dispersive X-ray Spectroscopy (EDS), often performed in conjunction with scanning electron microscopy. researchgate.net This analytical technique identifies the elements present in a sample and can provide a semi-quantitative assessment of their relative abundance.

Defect Chemistry and Ionic Transport Mechanisms in Lanthanum Bromide Oxide

Identification and Formation Energies of Point Defects in Lanthanum Oxybromide

Theoretical and experimental investigations into the ionic conduction mechanisms of lanthanum bromide oxide (LaOBr), also known as lanthanum oxybromide, have been conducted to understand its defect chemistry. researchgate.netrsc.org Formation energy calculations using first-principles are crucial in identifying the predominant point defects within the crystal lattice of both pure and doped LaOBr. researchgate.netrsc.org

In its pure, undoped state, the primary native point defects in this compound are bromide ion vacancies (V'Br) and oxygen ion antisite defects, where an oxygen ion (O2-) occupies a bromide ion (Br-) site (O'Br). researchgate.netrsc.org However, when LaOBr is doped with divalent cations (M2+), such as Mg2+, Ca2+, Sr2+, or Zn2+, the defect landscape changes significantly. researchgate.netrsc.org

In this compound doped with divalent cations (M2+), formation energy calculations reveal that the most significant point defects are bromide ion vacancies and substitutional M2+ ions replacing La3+ ions (M''La). researchgate.netrsc.org The substitution of a trivalent lanthanum ion with a divalent cation creates a charge imbalance, which is compensated by the formation of bromide ion vacancies. tandfonline.com This process is essential for enhancing the bromide ion conductivity of the material. researchgate.nettandfonline.com

The introduction of divalent cations like Sr2+ and Ca2+ has been shown to successfully create a high concentration of bromide ion vacancies, thereby improving Br- ion conduction. researchgate.net The use of co-dopants, such as combining Sr2+ with the more electronegative Zn2+, can further increase the number of Br- vacancies while maintaining lattice stability. tandfonline.com

Structural analysis has shown that in some doped systems, such as those with Mg2+ and Zn2+, the dopant ions are displaced from the original La3+ ion positions. researchgate.netrsc.org This displacement is attributed to strong interactions between the dopant ions and the surrounding bromide ions. researchgate.netrsc.org

For pure this compound, calculations of point defect formation energies indicate that alongside bromide ion vacancies, antisite oxygen ions at bromide sites are a major type of defect. researchgate.netrsc.org This means an O2- ion occupies a lattice position that would normally be held by a Br- ion. The formation of these defects is a key aspect of the intrinsic defect chemistry of the material.

Computational and Experimental Determination of Ionic Migration Energies

The mobility of ions within the this compound lattice is governed by the energy barriers they must overcome to move from one site to another. These migration energies have been determined through computational methods, specifically first-principles calculations. researchgate.netrsc.org

First-principles calculations have determined the migration energy for bromide ions in this compound to be 0.53 eV. researchgate.netrsc.org The primary mechanism for this migration is a vacancy-mediated pathway, where a bromide ion moves into an adjacent empty bromide lattice site. researchgate.netrsc.org The relatively low value of this activation barrier suggests that bromide ion migration is a more probable event compared to oxygen ion migration within the LaOBr structure. researchgate.netrsc.org

The migration energy for oxygen ions in this compound has been calculated to be 0.92 eV. researchgate.netrsc.org This higher energy barrier indicates that oxygen ion migration is significantly less favorable than bromide ion migration under similar conditions. researchgate.netrsc.org Consequently, bromide ions are considered the main charge carriers for ionic conduction in this material. researchgate.net

Table 1: Calculated Ionic Migration Energies in this compound

Migrating Ion Migration Energy (eV) Migration Mechanism
Bromide Ion (Br-) 0.53 researchgate.netrsc.org Vacancy-mediated researchgate.netrsc.org

Association Energies of Defects and Their Influence on Ionic Conduction

In divalent cation-doped this compound, the substitutional defects (M''La) and the charge-compensating bromide vacancies (V'Br) can form associated defect pairs due to electrostatic attraction. The energy required to separate these pairs is known as the association energy.

Calculations have shown that the association energies between the substitutional dopant cations at lanthanum sites and bromide vacancies are in the range of 0.4 to 0.6 eV. researchgate.netrsc.org This suggests that for bromide ion conduction to occur, these defect associates must first be dissociated, which requires a significant energy input. researchgate.netrsc.org

Table 2: Defect Energies in Divalent Cation-Doped this compound

Parameter Energy Range (eV) Description
Bromide Ion Migration Energy 0.53 researchgate.netrsc.org Energy for Br- to move via a vacancy.

Strategies for Enhancing Bromide Ion Conductivity through Defect Engineering

Defect engineering is a crucial approach for augmenting the bromide ion (Br⁻) conductivity in this compound (LaOBr). By strategically introducing point defects into the crystal lattice, it is possible to increase the concentration of charge carriers—in this case, bromide ion vacancies—and thereby enhance ionic transport. The primary strategy revolves around the aliovalent doping of the lanthanum (La³⁺) site with divalent cations.

2 MO + LaLax + BrBrx → 2 M'La + VBr• + LaOBr

This equation illustrates that for every two divalent cations substituting lanthanum ions, one bromide vacancy is generated. This increased concentration of mobile Br⁻ vacancies is the fundamental principle behind enhanced ionic conductivity.

Aliovalent Doping with Divalent Cations

Research has demonstrated that substituting La³⁺ with various divalent cations, such as Sr²⁺, Ca²⁺, Mg²⁺, and Zn²⁺, can effectively increase the number of bromide ion vacancies and improve conductivity. rsc.org The choice of dopant is critical, as its ionic radius and electronegativity influence not only the formation of vacancies but also their mobility within the lattice.

For instance, the partial substitution of La³⁺ with a combination of strontium (Sr²⁺) and zinc (Zn²⁺) ions has been shown to significantly improve Br⁻ conductivity. researchgate.net Zinc's high electronegativity is thought to create a strong bond with surrounding anions, which helps to stabilize the lattice and allow for a higher concentration of Br⁻ vacancies without structural collapse. researchgate.net This dual-doping approach led to a notably high bromide ion conductivity in La₀.₈₀Sr₀.₁₅Zn₀.₀₅OBr₀.₈₀. researchgate.net

First-principles calculations and experimental studies have confirmed that in M²⁺-doped LaOBr, bromide ion vacancies and the substitutional M²⁺ ions are the major point defects. rsc.org This is in contrast to pure LaOBr, where bromide ion vacancies and antisite O²⁻ ions at bromide sites are the dominant defects. rsc.org

The interaction between the dopant cation and the bromide vacancy is also a key factor. The migration energy for a Br⁻ ion via a vacancy mechanism has been calculated to be 0.53 eV. rsc.org However, there is also an association energy between the positively charged vacancy (VBr•) and the negatively charged dopant on the lanthanum site (M'La), which has been calculated to be between 0.4 and 0.6 eV. rsc.org This suggests that for bromide ion conduction to occur, this association must be overcome. The total activation energy for conduction is therefore a sum of this association energy and the migration energy.

Impact of Dopant Characteristics

The effectiveness of a given dopant is influenced by several factors, including its size and its interaction with the host lattice. Studies have shown that dopants like Mg²⁺ and Zn²⁺ can be displaced from the ideal La³⁺ lattice positions. rsc.org This displacement is attributed to strong interactions between the dopant ions and the surrounding bromide ions. rsc.org These strong interactions can influence the local structure and the energy landscape for ion migration.

The table below summarizes findings from theoretical and experimental studies on divalent cation-doped this compound, highlighting the calculated energies that govern the ionic transport process.

Defect ParameterEnergy (eV)Description
Br⁻ Migration Energy0.53The energy barrier for a bromide ion to hop into an adjacent vacant site. rsc.org
O²⁻ Migration Energy0.92The energy barrier for an oxide ion to migrate, indicating Br⁻ is the more mobile species. rsc.org
Association Energy (M'La - VBr•)0.4 - 0.6The energy required to separate the dopant-vacancy pair, which is necessary for long-range ion conduction. rsc.org

This table presents calculated energy values related to ionic transport in M²⁺-doped LaOBr.

The following table details the bromide ion conductivity achieved through specific doping strategies.

CompoundConductivity (S cm⁻¹) at 673 KActivation Energy (eV)
LaOBr (undoped)~1 x 10⁻⁵N/A
La₀.₈₀Sr₀.₁₅Zn₀.₀₅OBr₀.₈₀~1 x 10⁻³N/A

This table compares the ionic conductivity of undoped and doped LaOBr, demonstrating the significant enhancement achieved through defect engineering. Data is sourced from reference researchgate.net.

Based on a thorough review of available scientific literature, detailed electronic structure investigations specifically for the compound this compound (LaBrO) are not available. The majority of first-principles calculations, band theory investigations, and detailed electronic state characterizations have been performed on the related, well-known scintillator material, Lanthanum Bromide (LaBr₃).

Therefore, it is not possible to provide a scientifically accurate article on the electronic structure of this compound that adheres to the specific sections and subsections requested in the outline. Information on the valence and conduction band characterization, density of states, band gap, spin-orbit coupling effects, and excited states is not present in the public domain for LaBrO.

Any attempt to extrapolate data from Lanthanum Bromide (LaBr₃) or other lanthanum oxides would be speculative and would not meet the requirement for scientifically accurate content focused solely on this compound.

Computational Modeling and Simulation Studies of Lanthanum Bromide Oxide

Density Functional Theory (DFT) Applications for Structural and Electronic Properties

DFT calculations are a cornerstone for investigating the ground-state properties of crystalline solids like LaOBr. These first-principles methods solve the many-body Schrödinger equation by approximating it with a system of non-interacting electrons moving in an effective potential. The accuracy of these calculations hinges critically on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.

The study of lanthanide-containing compounds is computationally demanding due to the presence of strongly correlated f-electrons. Standard DFT approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe these systems. arxiv.org Consequently, more advanced methods are benchmarked and employed.

GGA and LDA : The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are the simplest functionals. aps.org While computationally efficient, they often misrepresent the electronic structure of materials with localized d and f states, such as lanthanum compounds. arxiv.org

DFT+U : To correct for the self-interaction error in standard functionals that leads to improper localization of f-electrons, a Hubbard U term can be added (DFT+U). This method improves the description of localized orbitals and has been used for transition-metal monoxides and other strongly correlated systems. aps.orgresearchgate.net

Hybrid Functionals : These functionals incorporate a fraction of the exact Hartree-Fock exchange, providing a more accurate, albeit computationally more expensive, description of electronic properties, including band gaps. aps.org

QPscGW : The quasiparticle self-consistent GW (QPscGW) method is a high-level, parameter-free approach that provides an excellent description of the electronic structure in challenging materials like lanthanum bromide (LaBr₃). chalmers.sematerialsmodeling.orgarxiv.org Studies on LaBr₃, a closely related material, have shown that QPscGW can accurately reproduce the band gap and the correct ordering of the 4f and 5d states. chalmers.searxiv.org These results are then used to benchmark the performance of computationally less demanding methods like DFT+U and hybrid functionals for this class of materials. arxiv.orgmaterialsmodeling.org

The selection of an appropriate functional is therefore a critical first step, involving a trade-off between computational cost and the desired accuracy for predicting the properties of LaOBr.

First-principles calculations are widely used to predict the equilibrium crystal structure by minimizing the total energy of the system with respect to the lattice parameters and atomic positions. For the related compound LaBr₃, DFT calculations using GGA have predicted lattice parameters of a = 8.140 Å and c = 4.565 Å, which are in reasonable agreement with experimental values (a = 7.9648 Å and c = 4.5119 Å). aps.org Similar calculations for LaOBr are essential for validating the chosen computational approach.

Lattice dynamics, which describes the collective vibrations of atoms in a crystal (phonons), can also be investigated from first principles using methods like density-functional perturbation theory (DFPT). researchgate.netuclouvain.be These calculations yield phonon dispersion curves and the density of states, which are fundamental for understanding a material's thermal properties, stability, and phase transitions. uclouvain.beaps.orgarxiv.org

First-Principles Investigations of Point Defect Formation and Migration

Point defects, such as vacancies and interstitials, govern many of the functional properties of materials, including ionic conductivity. First-principles calculations can determine the formation energies of these defects, providing insight into their equilibrium concentrations.

In pure lanthanum bromide oxide, formation energy calculations have revealed that the major native point defects are bromide ion vacancies (VBr) and antisite oxide ions at bromide sites (OBr). researchgate.netrsc.orgnih.gov For LaOBr doped with divalent cations (M²⁺, such as Mg²⁺, Ca²⁺, Zn²⁺, and Sr²⁺) substituting for La³⁺, the dominant defects become bromide vacancies and the substitutional M²⁺ ions. researchgate.netrsc.org

Furthermore, these computational studies can model the migration pathways of ions and calculate the associated energy barriers. The migration energy for a bromide ion in LaOBr has been calculated to be 0.53 eV. researchgate.netrsc.orgnih.gov In contrast, the migration energy for an oxide ion is significantly higher at 0.92 eV. researchgate.netrsc.org This stark difference strongly suggests that ionic transport in LaOBr is dominated by the movement of bromide ions. researchgate.netrsc.orgnih.gov

Calculated Defect Migration and Association Energies in LaOBr
ParameterValue (eV)Description
Bromide Ion (Br⁻) Migration Energy0.53Energy barrier for a Br⁻ ion to move via a vacancy mechanism. researchgate.netrsc.org
Oxide Ion (O²⁻) Migration Energy0.92Energy barrier for an O²⁻ ion to move, indicating lower mobility than Br⁻. researchgate.netrsc.org
Association Energy (MLa and VBr)0.4–0.6Energy required to dissociate a dopant-vacancy pair, necessary for conduction. researchgate.netrsc.org

Computational Insights into Ionic Conduction Mechanisms

Building on defect calculations, computational models provide a detailed picture of the ionic conduction mechanism. The results for LaOBr clearly point to a conduction pathway mediated by bromide ion vacancies. researchgate.netrsc.org The lower migration energy for Br⁻ compared to O²⁻ confirms that Br⁻ ions are the primary charge carriers. researchgate.netrsc.orgnih.gov

In doped systems, dopant-vacancy association plays a crucial role. First-principles calculations show that divalent dopants at lanthanum sites (MLa) and bromide vacancies (VBr) tend to form bound pairs, with calculated association energies between 0.4 and 0.6 eV. researchgate.netrsc.orgnih.gov This indicates that for ionic conduction to occur, these defect pairs must first be dissociated, which requires overcoming this association energy. The total activation energy for conduction in doped LaOBr is therefore a sum of this association energy and the Br⁻ migration energy, a finding that aligns well with experimental observations. researchgate.netnih.gov

Modeling of Electronic Structure and Optical Responses (theoretical aspects)

Theoretical modeling provides fundamental insights into the electronic band structure and the resulting optical properties of materials. While specific detailed studies on the optical response of LaOBr are less common, extensive work on the related LaBr₃ compound illustrates the methodologies and expected outcomes.

Calculations for LaBr₃ using GGA-DFT show it to be an insulator with an indirect band gap of 3.75 eV. sysu.edu.cnresearchgate.net The top of the valence band is primarily formed by the 4p states of Bromine, while the bottom of the conduction band is dominated by the 5d states of Lanthanum. sysu.edu.cn More advanced QPscGW calculations, which are known to predict band gaps more accurately, yield a larger band gap and provide a precise ordering of the La-derived 4f and 5d states. aps.orgchalmers.se

From the calculated electronic structure, the dielectric function, which describes a material's response to an external electric field, can be derived. sysu.edu.cn Subsequently, other key optical properties such as the absorption spectrum, refractive index, and reflectivity can be computed. sysu.edu.cnresearchgate.net These theoretical spectra provide a powerful tool for interpreting experimental results and understanding the fundamental electronic transitions that govern the material's interaction with light.

Spectroscopic Analysis Techniques and Interpretations for Lanthanum Bromide Oxide

Vibrational Spectroscopy for Bonding and Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites its molecular vibrations. libretexts.org A vibrational mode is active in the IR spectrum if it produces a change in the molecule's dipole moment. libretexts.org

For Lanthanum Bromide Oxide, the primary vibrational modes of interest are the stretching and bending frequencies associated with the Lanthanum-Oxygen (La-O) and Lanthanum-Bromine (La-Br) bonds. While specific, complete FTIR spectra for pure LaOBr are not extensively documented in publicly available literature, the positions of the characteristic absorption bands can be predicted based on related compounds. For instance, studies on Lanthanum Oxide (La₂O₃) consistently show a strong absorption peak corresponding to the La-O stretching vibration. researchgate.net

La-O Vibrations: In La₂O₃ nanoparticles, a sharp peak observed around 467 cm⁻¹ is attributed to the La-O stretching vibration. researchgate.net Similar bands are expected in LaOBr, reflecting the covalent character of the La-O bond within the [La₂O₂]²⁺ layers of its crystal structure.

La-Br Vibrations: La-Br vibrational modes are expected to occur at lower frequencies (wavenumbers) than La-O modes. This is due to the larger mass of the bromine atom compared to the oxygen atom and the typically weaker, more ionic nature of the La-Br bond. These bands would likely be found in the far-infrared region of the spectrum.

The analysis of the FTIR spectrum allows for the confirmation of the presence of these key functional groups and can be used to assess material purity and detect the presence of impurities, such as hydroxyl groups or carbonates, which often appear as broad or sharp bands in other regions of the spectrum.

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a system. researchgate.net It is complementary to FTIR spectroscopy, as its selection rules differ: a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule or crystal. mit.edu In crystalline solids, Raman spectroscopy is particularly effective for probing "phonons," which are quantized modes of lattice vibration. wikipedia.org

The crystal structure of LaOBr is the matlockite (PbFCl) type, which is tetragonal. However, some sources point to an isostructural relationship with the PuBr₃-type orthorhombic structure for related lanthanide halides. iaea.org For a complex crystal lattice like LaOBr, group theory can predict the number and symmetry of Raman-active phonon modes.

La-O Vibrations: The most intense signals in the Raman spectrum of lanthanide-containing oxides are typically associated with the La-O vibrations. In studies of La₂O₃, a very strong Raman signal located at approximately 407 cm⁻¹ corresponds to the La-O vibration. researchgate.net This provides a reference point for the expected high-frequency modes in LaOBr.

Lattice Phonons: The Raman spectrum of a crystalline solid like LaOBr is characterized by sharp peaks corresponding to its lattice phonon modes. wikipedia.org These low-energy phonons are highly sensitive to the crystal structure and molecular interactions within the lattice. mit.edu Based on studies of NdBr₃, which has a similar orthorhombic structure, multiple Raman-active modes are expected, corresponding to the complex vibrational motions of the atoms within the unit cell. iaea.org The symmetry assignments for these modes can be determined through polarized Raman spectroscopy on single crystals. iaea.org

The positions and symmetries of these phonon modes serve as a distinct fingerprint for the specific crystal structure and phase of this compound.

Interactive Table: Vibrational Frequencies in LaOBr and Related Compounds

CompoundTechniqueWavenumber (cm⁻¹)Assignment
La₂O₃FTIR~467La-O Stretch
La₂O₃Raman~407La-O Vibration
LaOBr (Expected)FTIR / RamanHigher FrequencyLa-O Modes
LaOBr (Expected)FTIR / RamanLower FrequencyLa-Br / Lattice Modes

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netnih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of an electron is a key parameter derived from XPS, which is characteristic of the element and its chemical environment. lumenlearning.com

For this compound, XPS analysis provides crucial information about the oxidation states of Lanthanum, Bromine, and Oxygen, and can detect surface contamination or modification.

Lanthanum (La 3d): The La 3d region is the primary spectral window for examining lanthanum. The spectrum shows two main spin-orbit components, La 3d₅/₂ and La 3d₃/₂. A characteristic feature of La³⁺ compounds is that each of these main peaks is accompanied by a "shake-up" satellite peak at a higher binding energy. This complex four-peak structure is a fingerprint for the La³⁺ oxidation state. In lanthanum oxides, the La 3d₅/₂ peak is typically observed at a binding energy of approximately 833.9 eV, with its satellite appearing around 837 eV. researchgate.net

Oxygen (O 1s): The O 1s spectrum can distinguish between different oxygen species. The primary peak for lattice oxygen in a metal oxide (like the La-O bond) is found at a relatively low binding energy. For La₂O₃, this peak is often identified at a binding energy of about 528.1 to 529.95 eV. researchgate.net Higher binding energy components may also be present, which can indicate the presence of surface hydroxyl (-OH) groups or adsorbed water.

Bromine (Br 3d): The Br 3d spectrum is used to identify the chemical state of bromine. For bromide (Br⁻) ions in inorganic salts, the Br 3d peak is expected to appear in the range of 68-69 eV.

Analysis of the relative peak areas, after correcting for atomic sensitivity factors, allows for the determination of the surface stoichiometry of the material, confirming the La:O:Br ratio.

Interactive Table: Representative XPS Binding Energies for LaOBr

ElementXPS RegionExpected Binding Energy (eV)Interpretation
LanthanumLa 3d₅/₂~834 - 835La³⁺ in LaOBr
LanthanumLa 3d₃/₂~851 - 852La³⁺ in LaOBr
OxygenO 1s~529 - 530Lattice Oxygen (La-O)
BromineBr 3d~68 - 69Bromide (Br⁻)

X-ray Absorption Fine Structure Spectroscopy (XAFS) for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) refers to the details in the X-ray absorption spectrum of a material at and above an absorption edge. nist.gov The spectrum is sensitive to the local geometric structure around a specific absorbing atom, providing information that is not accessible through diffraction techniques, especially in disordered or complex materials. oaepublish.com The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nist.govmdpi.com

For LaOBr, XAFS can be used to probe the local coordination environment of the lanthanum ions.

XANES Analysis: The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. The precise energy of the absorption edge and the features of the pre-edge and near-edge peaks are sensitive to the valence state of lanthanum (La³⁺) and the symmetry of its local environment.

EXAFS Analysis: The EXAFS region, which consists of oscillations extending several hundred eV above the edge, contains quantitative information about the local atomic structure. libretexts.org By analyzing the EXAFS signal, it is possible to determine the types of neighboring atoms, their distance from the central absorbing atom, and their coordination number. For LaOBr, an EXAFS study at the La L₃-edge would allow for the precise determination of:

La-O and La-Br Bond Lengths: The analysis can distinguish between the different shells of neighboring atoms (oxygen and bromine) and accurately measure their respective bond distances.

Coordination Numbers: The analysis can confirm the coordination number of the lanthanum atom with respect to both oxygen and bromine, verifying the structural model of the material.

Debye-Waller Factors: This parameter provides information on the degree of structural and thermal disorder in the coordination shells around the lanthanum atom. mdpi.com

XAFS is therefore a powerful tool for obtaining a detailed picture of the local atomic arrangement in LaOBr, complementing the long-range structural information provided by X-ray diffraction.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Edge Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a material, corresponding to the excitation of electrons from filled to empty energy levels. rsc.org For a semiconductor or insulator like LaOBr, this technique is primarily used to determine the optical band gap (E_g), which is a critical parameter for understanding its electronic and optical properties. daneshyari.com The band gap represents the minimum energy required to promote an electron from the top of the valence band to the bottom of the conduction band. globalsino.com

The absorption of light in this region is dominated by interband transitions. globalsino.com In LaOBr, the valence band is primarily composed of filled O 2p and Br 4p orbitals, while the conduction band is mainly formed from empty La 5d and 6s orbitals. The onset of strong absorption in the UV-Vis spectrum, known as the absorption edge, corresponds to the energy of the band gap.

For LaOBr, which is a wide band gap material, the absorption edge is located deep in the ultraviolet region. Research has determined the optical band gap of LaOBr to be approximately 5.38 eV. This value can be calculated from diffuse reflectance spectra using the Kubelka-Munk function and applying the Tauc plot method, which analyzes the relationship between the absorption coefficient and photon energy. researchgate.net

The large band gap value confirms that LaOBr is an electrical insulator and transparent to visible light, appearing as a white powder. This property is crucial for its applications in areas such as phosphors and scintillators, where a wide band gap host material is necessary to accommodate the energy levels of activator ions and prevent non-radiative energy loss.

Interactive Table: Optical Properties of LaOBr

PropertyValueMethod of DeterminationSignificance
Optical Band Gap (E_g)5.38 eVUV-Vis Spectroscopy (Tauc Plot)Wide band gap insulator, transparent in visible range
Primary Electronic TransitionO 2p, Br 4p → La 5dTheoretical AnalysisDefines the fundamental absorption edge

Luminescence and Scintillation Mechanisms in Lanthanum Bromide Oxide Analogs

Fundamental Principles of Scintillation in Lanthanum Bromide-based Materials

Scintillation is the process of converting high-energy radiation, such as gamma rays or X-rays, into pulses of visible or ultraviolet light. In lanthanum bromide-based materials, this process is initiated when incoming radiation interacts with the crystal lattice, leading to the creation of a cascade of secondary electrons. These electrons, in turn, generate a multitude of electron-hole pairs as they lose energy within the material. The number of these charge carriers is generally inversely proportional to the band gap energy of the host material. arxiv.org

Generation (ηGEN): The conversion of high-energy radiation into electron-hole pairs. The efficiency is related to the material's band gap (Eg).

Capture or Transfer (ηCAP): The migration of these electron-hole pairs through the lattice and their subsequent capture by luminescence centers, also known as activators.

Quantum Yield (ηQY): The efficiency of the activator ion in emitting a photon after capturing an electron-hole pair. osti.gov

Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a benchmark inorganic scintillator, renowned for its exceptional performance characteristics that are foundational for understanding its oxyhalide analogs. wikipedia.org These properties include a high light yield, outstanding energy resolution, and a rapid decay time, making it highly effective for gamma-ray spectroscopy. luxiumsolutions.comupb.roluxiumsolutions.com The superior energy resolution, typically below 3% at 662 keV, is a direct result of its high photoelectron yield, which is significantly greater than that of traditional scintillators like Sodium Iodide (NaI(Tl)). wikipedia.orgluxiumsolutions.com Furthermore, its fast emission, with a primary decay time of approximately 16 nanoseconds, enables high count rate applications. luxiumsolutions.comcapes.gov.br

Table 1: Comparative Scintillation Properties of LaBr₃(Ce) and NaI(Tl)

PropertyLanthanum Bromide (LaBr₃:Ce)Sodium Iodide (NaI(Tl))
Density (g/cm³) 5.083.67
Light Yield (photons/MeV) ~63,000~39,000
Energy Resolution @ 662 keV < 3.0%6-7%
Primary Decay Time (ns) 16230
Wavelength of Max. Emission (nm) 380415
Hygroscopic YesYes
Data sourced from references luxiumsolutions.comupb.roluxiumsolutions.com.

Energy Transfer Pathways and Excitonic Processes

Following the initial generation of electron-hole pairs, the subsequent energy transfer to luminescence centers is a critical step that dictates the scintillator's efficiency and timing characteristics. In cerium-doped lanthanum bromide, the energy transfer mechanism is complex, involving both direct carrier capture and the intermediary role of excitons. tudelft.nlinl.gov

An exciton (B1674681) is a bound state of an electron and a hole, attracted to each other by electrostatic Coulomb force. When these excitons become localized within the crystal lattice, they are known as self-trapped excitons (STEs). In lanthanum bromide, STEs play a significant role in the scintillation process, particularly at lower temperatures. tudelft.nlresearchgate.net The scintillation model for LaBr₃:Ce involves two primary pathways:

Prompt Carrier Trapping: A fast, direct capture of free electrons and holes by Ce³⁺ activator ions. This process is largely independent of temperature. inl.gov

Delayed STE Transport: A slower, thermally-activated process where energy is first trapped in STE states. inl.gov These STEs then migrate through the lattice until their energy is transferred to a Ce³⁺ ion, leading to its excitation and subsequent luminescence. tudelft.nlresearchgate.net

At low temperatures, direct emission from STEs can be observed as a broad, lower-energy band in the emission spectrum. As the temperature increases, the thermal energy enhances the mobility and transfer efficiency of STEs to the Ce³⁺ ions. tudelft.nl This results in an increase in the intensity of Ce³⁺ luminescence at the expense of the STE emission, indicating a competition between the two radiative decay channels. tudelft.nl The appearance of slow components in the scintillation decay time is often attributed to this delayed energy transfer from the host crystal to the cerium activators. tudelft.nlresearchgate.net

Role of Activator Ions (e.g., Ce³⁺) in Luminescence Dynamics

Activator ions are intentionally introduced impurities within the scintillator's crystal lattice that act as efficient luminescence centers. In lanthanum bromide oxide and its analogs, trivalent cerium (Ce³⁺) is the most common and effective activator. The presence of Ce³⁺ creates localized energy levels within the host's band gap, facilitating a highly efficient radiative recombination pathway for the electron-hole pairs generated by incident radiation.

The luminescence from Ce³⁺ is characterized by a broad emission band resulting from the parity-allowed 5d → 4f electronic transition. This transition is known for its short lifetime, leading to the fast scintillation decay times observed in these materials. tudelft.nl In LaBr₃:Ce, this emission presents as a distinct doublet with peaks located at approximately 355 nm and 385 nm. tudelft.nl The high scintillation efficiency of Ce-doped lanthanum halides is largely credited to the high mobility of charge carriers within the host and the favorable positioning of the Ce³⁺ energy levels relative to the host's electronic bands. inl.govosti.gov

The energy level structure of the Ce³⁺ activator within the host material's band gap is of paramount importance for achieving efficient scintillation. For Ce³⁺ to function as a luminescent center, its 4f ground state must lie above the top of the host's valence band, and its lowest 5d excited state must be located below the bottom of the host's conduction band. arxiv.org If either of these conditions is not met, non-radiative processes such as auto-ionization (where the 5d electron delocalizes into the conduction band) or hole trapping can occur, which quenches the desired luminescence. arxiv.org

The unique placement of the cerium 5d states deep within the large band gap of lanthanum bromide is a key factor in its high performance. inl.govosti.gov This positioning ensures that the energy captured by the Ce³⁺ ion is efficiently released as a photon via the 5d→4f transition, rather than being lost to competing non-radiative pathways. The band gap of the host must be sufficiently wide to accommodate both the 4f and 5d levels, preventing thermal quenching and ensuring stable operation. arxiv.org

The dynamics of charge carriers—electrons and holes—and their recombination at activator sites are central to the scintillation mechanism. As previously noted, the process in LaBr₃:Ce follows a model that incorporates both immediate and delayed recombination pathways. tudelft.nlresearchgate.net

Direct Recombination: Upon generation, free electrons and holes can be trapped sequentially and rapidly at a Ce³⁺ site. This forms an excited Ce³⁺ ion almost instantaneously, leading to a fast component in the scintillation pulse. This pathway is the dominant mechanism at higher activator concentrations and higher temperatures. inl.gov

Exciton-Mediated Recombination: Alternatively, an electron and hole can form a self-trapped exciton (STE). This STE can then transfer its energy non-radiatively to a nearby Ce³⁺ ion. This energy transfer is temperature-dependent and contributes a slower component to the scintillation decay. inl.gov The importance of this pathway decreases as temperature rises above approximately 100 K and as the cerium concentration increases, because the higher density of Ce³⁺ sites enhances the probability of direct capture. inl.gov

Luminescence Quenching Mechanisms via Deep Defect States (e.g., Oxygen Vacancies)

While this mechanism has been extensively studied in oxide garnets like YAG:Ce, the principles are broadly applicable to other oxide-containing scintillators such as this compound. The process of thermally activated concentration quenching involving oxygen vacancies can be described as follows:

Excitation energy migrates between activator (Ce³⁺) ions. arxiv.orgchalmers.se

If this energy encounters a defect center, such as an oxygen vacancy, before it can be radiatively emitted, it can be transferred to the defect.

The defect then de-excites through non-radiative pathways, typically by emitting phonons (lattice vibrations), effectively dissipating the energy as heat and quenching the luminescence. arxiv.org

This type of quenching mechanism is characterized by a strong dependence on both temperature and activator concentration. arxiv.orgmaterialsmodeling.org Higher temperatures provide the thermal energy needed to overcome the activation barrier for energy transfer to the defect site, while higher activator concentrations can facilitate more rapid energy migration to these quenching sites. The presence of localized states with strong electron-phonon coupling, a common characteristic of anion vacancies in wide-band-gap materials, is a key requirement for this quenching pathway to be active. arxiv.orgmaterialsmodeling.orgosti.gov

Theoretical Models for Scintillation Efficiency and Proportionality

Theoretical models are essential for understanding the complex physical processes that govern scintillator performance and for guiding the development of new materials. These models aim to predict key properties like scintillation efficiency (light yield) and proportionality. Proportionality refers to the linearity of the light output as a function of the deposited energy of the incident radiation. A high degree of proportionality is crucial for achieving excellent energy resolution. luxiumsolutions.comresearchgate.net

One comprehensive model for carrier dynamics adapts two established theories:

Onsager Theory: This theory is used to describe the probability that an electron-hole pair will escape geminate recombination and form a free exciton or be sequentially captured at an activator site. osti.gov

Birks' Theory: This theory accounts for quenching effects at high excitation densities, where interactions between two or more excitons (exciton-exciton annihilation) can lead to non-radiative de-excitation, reducing the light output. osti.gov

By combining these concepts, models can effectively fit the non-proportional light yield curves observed experimentally in many scintillators. osti.gov Furthermore, theoretical frameworks have been developed to quantify the contribution of non-proportionality to the degradation of energy resolution. These models often invoke Landau fluctuations, which are statistical variations in the local energy deposition density along the path of an energetic electron through the scintillator. osti.gov These fluctuations in energy density lead to variations in light yield due to non-proportionality, ultimately broadening the full-energy peak in a pulse height spectrum.

Doping Effects and Solid Solution Phenomena in Lanthanum Bromide Oxide Systems

Design Principles for Doping Lanthanum Bromide Oxide (e.g., divalent cations, rare-earth ions)

The strategic introduction of dopants into the this compound (LaOBr) lattice is a key methodology for tailoring its physical and chemical properties for specific applications, such as in solid-state electrolytes and scintillators. The design principles for doping LaOBr are primarily centered on the deliberate creation of defects and the modification of the electronic structure to enhance desired functionalities. The choice of dopants, which commonly includes divalent cations and rare-earth ions, is guided by factors such as ionic radius, electronegativity, and the intended impact on the material's properties.

Doping with divalent cations, such as Sr²⁺, Ca²⁺, Ba²⁺, and Zn²⁺, is a common strategy to enhance the ionic conductivity of LaOBr. researchgate.net The fundamental principle behind this approach is the creation of bromide ion vacancies (V'Br) to maintain charge neutrality when a divalent cation substitutes a trivalent lanthanum ion (La³⁺). This can be represented by the following Kröger-Vink notation:

where M represents a divalent cation. The introduction of these vacancies provides pathways for bromide ion migration, thereby increasing the ionic conductivity of the material. researchgate.net The selection of a specific divalent cation is often based on its ionic radius to ensure its incorporation into the LaOBr lattice with minimal distortion. For instance, Sr²⁺ is frequently chosen due to its suitable ionic size. researchgate.net

Co-doping with multiple divalent cations can be employed to further optimize ionic conductivity. For example, the introduction of a smaller cation like Zn²⁺, which has a higher electronegativity, alongside a larger cation like Sr²⁺, can lead to the formation of a higher concentration of bromide ion vacancies while maintaining structural stability. tandfonline.com The higher electronegativity of Zn²⁺ is thought to form stronger bonds with surrounding anions, which can influence the local structure and the mobility of the bromide ions. tandfonline.com

Rare-earth ions, such as cerium (Ce³⁺), are primarily introduced as dopants to induce or enhance the luminescent properties of the material, making it suitable for applications like scintillators for radiation detection. aps.org In the case of Ce³⁺ doping in the related lanthanum bromide (LaBr₃) system, the Ce³⁺ ions act as luminescence centers. The scintillation mechanism involves the transfer of energy from the host lattice to the Ce³⁺ ions, which then de-excite by emitting photons. aps.org The efficiency of this process is highly dependent on the electronic structure of the host material and the energy levels of the dopant ion.

Impact of Dopant Ionic Size and Electronegativity on Defect Chemistry and Ionic Conductivity

The ionic size and electronegativity of dopant ions are critical parameters that significantly influence the defect chemistry and, consequently, the ionic conductivity of this compound. The compatibility of the dopant's ionic radius with that of the host cation (La³⁺) is a primary consideration for successful incorporation into the crystal lattice. A significant mismatch in ionic radii can lead to lattice strain, the formation of secondary phases, or limited solubility of the dopant.

For divalent dopants aimed at increasing bromide ion conductivity, a close match between the ionic radius of the dopant and La³⁺ is desirable to minimize lattice distortion. However, controlled introduction of strain can also be a tool to manipulate ionic transport. The table below presents the ionic radii and electronegativities of several common dopants used in lanthanum-based materials.

IonIonic Radius (CN=8) (Å)Electronegativity (Pauling Scale)
La³⁺1.161.10
Sr²⁺1.260.95
Ca²⁺1.121.00
Ba²⁺1.420.89
Zn²⁺0.901.65
Mg²⁺0.891.31

Data compiled from various sources.

As shown in the table, the ionic radii of Ca²⁺ and Sr²⁺ are relatively close to that of La³⁺, facilitating their substitution into the lattice. First-principles calculations and experimental studies on divalent cation-doped LaOBr have shown that Br⁻ ion vacancies and the substitutional M²⁺ ions are the major point defects. rsc.org The formation of these defects is a direct consequence of the charge compensation mechanism.

The electronegativity of the dopant also plays a crucial role. A dopant with a higher electronegativity, such as Zn²⁺, will form a stronger covalent bond with the surrounding anions (O²⁻ and Br⁻). tandfonline.com This can lead to significant local atomic shifts and distortions in the crystal lattice. rsc.org While this might seem detrimental, it can be strategically used to influence the defect association energies. For instance, the strong interaction between the dopant and the bromide ions can affect the energy required to dissociate a bromide vacancy from the dopant, which is a necessary step for ion conduction. rsc.org

Formation of Solid Solutions (e.g., LaO(Cl₁₋ₓBrₓ), (La₁₋ₓCeₓ)Br₃) and Their Crystallographic Characterization

This compound readily forms solid solutions with other lanthanum oxyhalides, allowing for the continuous tuning of its properties. A well-studied example is the LaO(Cl₁₋ₓBrₓ) system, where bromide ions are progressively substituted by chloride ions. The formation of these solid solutions has been confirmed through X-ray powder diffraction (XPD) studies. researchgate.netcambridge.org

The LaO(Cl₁₋ₓBrₓ) solid solutions crystallize in the tetragonal PbFCl-type structure with the P4/nmm space group. cambridge.org A key indicator of the formation of a true solid solution is the adherence to Vegard's law, which states that the lattice parameters of a solid solution are a linear function of the concentration of the constituent components. In the case of LaO(Cl₁₋ₓBrₓ), the unit cell parameters, a and c, as well as the lattice volume, have been shown to evolve linearly with an increase in the bromide concentration (x). researchgate.net This linear relationship confirms the formation of a continuous solid solution across the entire compositional range.

The crystallographic data for the end members of the LaO(Cl₁₋ₓBrₓ) solid solution are presented in the table below.

CompoundCrystal SystemSpace Groupa (Å)c (Å)
LaOClTetragonalP4/nmm~4.12~6.88
LaOBrTetragonalP4/nmm~4.15~7.37

Note: Lattice parameters can vary slightly depending on the synthesis method.

Similarly, solid solutions can be formed by substituting the lanthanum cation. While direct studies on (La₁₋ₓCeₓ)OBr are not as prevalent, the analogous (La₁₋ₓGdₓ)OCl system has been shown to form a complete solid solution. cambridge.org This suggests that (La₁₋ₓCeₓ)Br₃, a related halide, also forms solid solutions. In these cases, the trivalent rare-earth ions (Ce³⁺ or Gd³⁺) substitute for La³⁺ on the cation sublattice. X-ray diffraction analysis of such systems typically reveals a smooth and continuous shift in the diffraction peaks with changing composition, consistent with the formation of a solid solution. The preservation of the crystal structure and the systematic variation of lattice parameters are key crystallographic indicators of successful solid solution formation.

Modulation of Electronic Band Structure through Doping

Doping provides a powerful tool to engineer the electronic band structure of this compound and related materials, thereby influencing their optical and electrical properties. The introduction of dopant atoms into the host lattice can lead to several modifications of the electronic structure, including the creation of new energy levels within the band gap, a reduction of the band gap energy, and a shift in the Fermi level.

In the context of lanthanum-based materials, doping with elements that have different electronic configurations than lanthanum can introduce new electronic states. For instance, in the case of Ce³⁺-doped LaBr₃, the 4f and 5d electronic states of cerium are introduced into the band structure of the host material. inl.gov Density of states calculations for Ce-doped LaBr₃ show that the occupied 4f level of Ce³⁺ is located above the valence band maximum, while the unoccupied 5d levels are situated within the band gap, below the conduction band minimum. inl.govarxiv.org These localized states play a crucial role in the luminescent properties of the material.

Doping with divalent cations, such as Sr²⁺, in Ce-doped LaBr₃ can also indirectly modulate the electronic band structure by influencing the formation of intrinsic defects like bromine vacancies (VBr). arxiv.org These vacancies can create their own electronic levels within the band gap. The association of a dopant ion with a vacancy can alter the energy position of these defect levels. For example, the formation of a neutral SrLa - VBr complex can cause the deep level associated with an isolated bromine vacancy to move closer to the conduction band edge. arxiv.org This modification of the defect energy levels can impact charge carrier trapping and de-trapping processes, which are important for scintillation performance. arxiv.org

While direct experimental and theoretical studies on the detailed band structure modulation in doped LaOBr are limited, the principles observed in similar wide-band-gap materials are applicable. For example, studies on doped lanthanum chromite (LaCrO₃) have shown that increasing the dopant concentration can lead to a decrease in the optical band gap. nih.gov This is often attributed to the formation of impurity bands or the introduction of defect states near the band edges. The ability to tune the band structure through doping is a key strategy for optimizing the performance of this compound in various applications.

Influence of Doping on Luminescent and Optical Emission Characteristics (mechanistic aspects)

Doping with optically active ions, particularly rare-earth elements, is the primary method to impart or enhance the luminescent and optical emission characteristics of this compound. The mechanism behind this enhancement involves the introduction of new electronic states that facilitate radiative transitions.

In Ce³⁺-doped lanthanum bromide, the scintillation process is initiated by the absorption of high-energy radiation, which creates electron-hole pairs in the host lattice. inl.gov These charge carriers can then transfer their energy to the Ce³⁺ ions, exciting them from the 4f ground state to the 5d excited state. The subsequent de-excitation of the Ce³⁺ ions from the 5d to the 4f state results in the emission of photons, which constitutes the scintillation light. inl.gov The efficiency of this energy transfer process is a critical factor determining the light yield of the scintillator.

The presence of co-dopants can further influence the luminescent properties. For instance, co-doping Ce-doped LaBr₃ with divalent cations like Sr²⁺, Ca²⁺, or Ba²⁺ has been shown to improve the energy resolution of the scintillator. aps.org The proposed mechanism for this improvement involves the creation of neutral VBr - SrLa complexes that can act as temporary electron traps. aps.org By trapping electrons, these complexes can reduce the probability of non-radiative recombination processes, such as Auger quenching, allowing for a more linear and efficient scintillation response. aps.org The subsequent de-trapping of these electrons can then lead to the excitation of Ce³⁺ ions that have already captured a hole, resulting in luminescence. arxiv.org

The specific emission wavelength is determined by the energy difference between the excited and ground states of the dopant ion, which can be influenced by the crystal field of the host lattice. Therefore, the choice of dopant and the local environment around the dopant ion are crucial for tuning the optical emission characteristics of this compound. The study of these mechanistic aspects is essential for the development of new and improved phosphor and scintillator materials.

Future Research Directions and Emerging Paradigms for Lanthanum Bromide Oxide

Exploration of Novel Synthesis Routes for Tailored Morphologies

Future research will heavily focus on moving beyond traditional synthesis methods to gain precise control over the morphology of lanthanum bromide oxide, as morphology dictates many of its functional properties. While methods for producing related lanthanum compounds are established, adapting and refining these for LaOBr is a key challenge.

Current synthesis of related lanthanum compounds often involves methods like hydrothermal processes, sol-gel, and thermal decomposition. mocedes.orgorientjchem.org For instance, La2O3 nanorods have been successfully synthesized via a simple hydrothermal process followed by calcination. mdpi.com Similarly, sonochemical methods have been employed to create nano-sized La(III) compounds which are then thermally decomposed to form La2O3 nanoparticles. nanoient.orgresearchgate.net These approaches demonstrate that supramolecular compounds can serve as valuable precursors for creating nanoscale metal oxides with varied morphologies. nanoient.org

A significant future avenue is the development of bottom-up synthesis techniques specifically for LaOBr. This includes methods like atomic layer deposition (ALD), chemical vapor deposition (CVD), and advanced solution-based routes that allow for layer-by-layer growth and the creation of complex nanostructures such as nanowires, nanotubes, and hierarchical assemblies. The goal is to produce materials with high surface area, controlled crystal facet exposure, and specific dimensionalities, which are crucial for applications in catalysis and sensing.

A known challenge in the synthesis of anhydrous lanthanum bromide is the unwanted formation of LaOBr when reaction conditions are not perfectly controlled. google.com Future research can turn this challenge into an opportunity by intentionally manipulating these parameters—such as the concentration of reactants like ammonium (B1175870) bromide—to controllably and reproducibly synthesize pure LaOBr with desired characteristics. google.com

Interactive Table: Comparison of Synthesis Methods for Lanthanum-Based Nanomaterials

Synthesis MethodTypical MorphologyKey AdvantagesPotential for LaOBrReference
HydrothermalNanorods, NanowiresHomogeneous crystals, simple solvent use, adjustable parameters.High potential for creating high-aspect-ratio nanostructures. mocedes.orgmdpi.com
SonochemicalQuasi-spherical nanoparticlesRapid, uniform particle size, no additives needed.Effective for producing uniform nanoparticles. nanoient.orgresearchgate.net
Thermal DecompositionNanoparticlesSimple one-pot preparation from precursors.Viable for converting custom-designed precursors into LaOBr. orientjchem.orgnanoient.org
Combustion MethodNet-like nanoparticlesSimple, eco-friendly, and inexpensive.Promising for large-scale, cost-effective production. biointerfaceresearch.com
Programmed TemperatureHigh-purity anhydrous crystalsHigh yield (>99%) and purity (>99%).Adaptable for producing high-purity crystalline LaOBr by controlling byproduct formation. google.com

Advanced Defect Engineering for Optimized Functional Properties

Defects, often seen as detrimental, can be strategically introduced and controlled to enhance the functional properties of materials. nih.gov The future of this compound research lies in moving from passive defect control to active "defect engineering." This involves the precise manipulation of point defects (like oxygen or bromine vacancies), extended defects (such as dislocations), and their interactions to tailor electronic, optical, and catalytic behaviors.

In many functional oxides, defects like oxygen vacancies act as charge-trapping centers or active sites for catalytic reactions. aps.org For LaOBr, creating a controlled density of oxygen and/or bromine vacancies could significantly enhance its performance in applications such as solid oxide fuel cells or as a catalyst support. Irradiation is a powerful, non-chemical method to introduce defects and study their effects, avoiding the complications of chemical doping. nih.govresearchgate.net By exposing LaOBr to controlled doses of radiation, researchers can systematically create and study vacancies and other defects, correlating their concentration with changes in material properties.

Future research will focus on creating specific defect complexes within the LaOBr lattice. For example, doping with aliovalent cations could create charge-compensating vacancies, leading to enhanced ionic conductivity. The ultimate goal is to develop a comprehensive understanding of how different defect types, concentrations, and spatial distributions influence the material's functionality, enabling the design of LaOBr-based materials optimized for specific applications. researchgate.net

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding

A holistic understanding of this compound requires a synergistic combination of theoretical modeling and experimental work. Multi-scale computational approaches, which bridge the gap from the atomic to the macroscopic level, are essential for predicting material properties and guiding experimental efforts. llnl.gov

At the most fundamental level, ab initio methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, formation energies of defects, and surface properties of LaOBr. aps.orgmdpi.com These calculations can predict the stability of different crystal structures, the electronic impact of vacancies (e.g., whether an oxygen vacancy is a deep or shallow donor), and the preferred sites for dopant incorporation. aps.org

Moving up in scale, molecular dynamics (MD) simulations can model the dynamic behavior of the LaOBr lattice, including ion transport, thermal properties, and the evolution of microstructures over time. llnl.gov These simulations are crucial for understanding processes like sintering, grain growth, and the response of the material to mechanical stress.

Finally, continuum models can simulate the performance of a device incorporating LaOBr, such as a sensor or a catalytic reactor. llnl.gov By integrating data from the lower-scale models (DFT and MD), these continuum simulations can provide a realistic prediction of device behavior. This integrated, multi-scale modeling workflow will accelerate the materials discovery and design cycle, reducing the reliance on purely empirical, trial-and-error experimental methods. mdpi.comkit.edu

Development of In-situ Characterization Techniques for Dynamic Process Observation

To truly understand and control the synthesis and functional behavior of this compound, it is crucial to observe these processes as they happen. The development and application of in-situ characterization techniques represent a major frontier in materials science.

Techniques like in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can monitor the crystallographic and morphological evolution of LaOBr during synthesis or under operational conditions. This allows researchers to directly observe phase transformations, crystal growth, and defect formation in real-time.

Furthermore, spectroscopic techniques can provide dynamic chemical and electronic information. For example, in-situ infrared (IR) spectroscopy can be used to monitor the chemical reactions occurring at the surface during synthesis processes like atomic layer deposition. harvard.edu This provides mechanistic insights that are impossible to obtain from ex-situ measurements alone. By observing the formation and removal of surface ligands during a reaction, researchers can refine synthesis protocols for optimal purity and growth characteristics. harvard.edu The development of such techniques tailored for the La-O-Br system will be instrumental in understanding reaction kinetics, identifying transient intermediate species, and optimizing process parameters for creating high-quality materials.

Theoretical Prediction and Experimental Validation of New this compound-based Compositions

The chemical space of this compound is not limited to the simple LaOBr stoichiometry. A significant future direction involves the theoretical prediction and subsequent experimental synthesis of novel, more complex compositions. By strategically substituting lanthanum, oxygen, or bromine with other elements, it may be possible to create a new family of materials with enhanced or entirely new functionalities.

For instance, doping with other rare-earth elements (like Cerium or Europium) is a well-established strategy for tuning the luminescence properties of materials like LaBr3 for scintillator applications. mdpi.comresearchgate.net Computational screening, using high-throughput DFT calculations, can rapidly evaluate the stability and potential properties of thousands of hypothetical doped or substituted LaOBr compositions. This approach can identify promising candidates for applications such as next-generation phosphors, scintillators, or catalysts.

Researchers could explore compositions like La1-xMxOBr (where M is a dopant cation) or LaOBr1-xYx (where Y is a dopant anion like Chlorine or Iodine). The goal is to create a feedback loop where theoretical predictions guide targeted experimental synthesis, and the characterization of these new materials provides data to refine and improve the predictive models. This synergy will accelerate the discovery of new functional materials based on the versatile this compound crystal structure.

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for producing high-purity lanthanum oxide (La₂O₃) from monazite sand, and how can impurities like cerium and neodymium oxides be minimized?

  • Methodology : A multi-stage process includes monazite sand digestion (using concentrated acids or alkalis), rare-earth hydroxide precipitation, sequential separation of Ce and Nd via selective precipitation or solvent extraction, lanthanum oxalate precipitation, and calcination at 800–1000°C to yield La₂O₃. Purity optimization requires rigorous pH control during precipitation and validated separation protocols .
  • Data : Typical impurities post-synthesis include Nd₂O₃ (3.9–14.1%) and CeO₂ (2.4–51.5%), depending on source material and separation efficiency .

Q. How can researchers ensure homogeneity and stability in lanthanum oxide samples for use as certified reference materials (CRMs)?

  • Methodology :

  • Homogeneity : Analyze 10+ subsamples via XRF for macro/microelements (e.g., La, Sm, Y) in duplicate. Calculate between-sample standard deviations (Ss) using ISO 13528; homogeneity is confirmed if Ss ≤ 0.3σ (σ = proficiency assessment standard deviation) .
  • Stability : Conduct accelerated aging tests (e.g., exposure to humidity/temperature variations) and track La₂O₃ content over time via XRD or gravimetric analysis. Certified samples must retain >99% purity under recommended storage conditions .

Q. What characterization techniques are critical for verifying La₂O₃ phase purity and crystallinity?

  • Methodology :

  • XRD : Identify secondary phases (e.g., Ce(OH)₃, Nd₂Y₂O₃F₁₆) and quantify La₂O₃ crystallinity using Rietveld refinement .
  • Thermogravimetric Analysis (TGA) : Confirm water content (<1%) and decomposition behavior of precursor oxalates .

Advanced Research Questions

Q. How does the addition of lanthanum oxide improve the microstructure and wear resistance of iron-chromium alloys in additive manufacturing?

  • Methodology : Incorporate 1–5 wt% La₂O₃ into alloy powders for laser direct deposition. Analyze microstructure via optical/electron microscopy and wear performance via pin-on-disk tests.
  • Findings : La₂O₃ reduces porosity by 38%, refines grain size (coarse-to-fine transition), and lowers the coefficient of friction (0.68 vs. 0.85 in La₂O₃-free alloys). Wear mechanisms shift from adhesive-abrasive to abrasive-dominated due to hard particle spalling .

Q. What experimental design considerations are critical for developing La₂O₃-based electrochemical sensors for dopamine detection in biological matrices?

  • Methodology :

  • Electrode Fabrication : Prepare a carbon paste-La₂O₃ micro-composite electrode (LaOX/CPE). Optimize La₂O₃ loading (5–15 wt%) and surfactant (CTAB) concentration to enhance selectivity against ascorbic acid (AA).
  • Validation : Use cyclic voltammetry and amperometry to measure dopamine’s anodic peak current. CTAB improves selectivity by 70% via electrostatic interactions with AA, suppressing its oxidation .

Q. How should researchers address discrepancies in La₂O₃ composition data across laboratories during collaborative studies?

  • Methodology :

  • Interlaboratory Calibration : Distribute homogeneous La₂O₃ samples to 7+ labs for analysis via XRF/ICP-MS. Apply ISO 35-2006 statistical methods to calculate consensus values and uncertainties (e.g., La₂O₃: 91.662 ± 0.007% vs. 95.360 ± 0.005% in Thai samples) .
  • Root-Cause Analysis : Investigate contamination sources (e.g., incomplete Ce/Nd separation) or instrumental drift using control samples .

Key Recommendations for Researchers

  • Synthesis : Prioritize solvent extraction over precipitation for higher Ce/Nd separation efficiency .
  • Data Validation : Use ISO-compliant statistical methods for interlaboratory studies to minimize bias .
  • Application-Specific Optimization : Tailor La₂O₃ loading in composites (e.g., 5–15 wt% for sensors, 1–5 wt% for alloys) based on target properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.